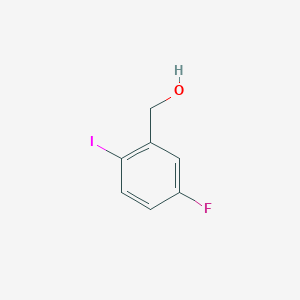

(5-Fluoro-2-iodophenyl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-fluoro-2-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFLIEHAFIVXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468902 | |

| Record name | (5-Fluoro-2-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877264-43-2 | |

| Record name | 5-Fluoro-2-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877264-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-2-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated and Iodinated Aromatics in Synthesis

The incorporation of fluorine and iodine atoms into aromatic rings significantly influences the parent molecule's physical, chemical, and biological properties. numberanalytics.com This has led to a surge of interest in fluorinated and iodinated aromatic compounds across various scientific disciplines.

Fluorine, the most electronegative element, imparts unique characteristics to organic molecules. numberanalytics.com Its presence can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. youtube.com Consequently, fluorinated aromatics are integral to the development of many pharmaceuticals, including antibiotics and anticancer agents, as well as advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.com The introduction of fluorine can lead to enhanced thermal stability, chemical resistance, and specific electronic properties. numberanalytics.comnumberanalytics.com

Similarly, iodoarenes are highly versatile synthetic intermediates. nih.gov The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in various reactions. acs.org This reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. nih.govacs.org Iodinated aromatics are key starting materials for the synthesis of numerous biologically active compounds and fine chemicals. nih.gov

The Role of Benzylic Alcohols in Modern Synthetic Strategies

Benzylic alcohols, characterized by a hydroxyl group attached to a benzylic carbon, are a cornerstone of modern synthetic organic chemistry. patsnap.com Their versatility allows them to participate in a wide array of chemical transformations. patsnap.com

One of the most common reactions of benzylic alcohols is their oxidation to form benzaldehydes or benzoic acids, which are themselves important synthetic precursors. patsnap.com They can also undergo esterification with carboxylic acids to produce esters, which have applications in various industries. patsnap.comwikipedia.org Furthermore, the hydroxyl group of a benzylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. patsnap.com

In recent years, benzylic alcohols have gained prominence as precursors for the generation of α-hydroxyalkyl radicals, which can then participate in carbon-carbon bond-forming reactions. nih.gov This strategy offers a direct and step-economical route to the synthesis of more complex secondary benzylic alcohols, avoiding the need for protecting groups. nih.gov

Structural Features and Reactivity Context of 5 Fluoro 2 Iodophenyl Methanol

Established Synthetic Routes and Reaction Mechanisms

Established methods predominantly rely on the reduction of carboxylic acid derivatives, which are often more readily available starting materials.

A primary and conventional route to this compound is the reduction of 5-fluoro-2-iodobenzoic acid or its more reactive derivatives, such as esters. The choice of reducing agent is critical for the efficiency and selectivity of this transformation.

Sodium borohydride (B1222165) (NaBH₄) is a selective reducing agent, commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comumass.edu Direct reduction of a carboxylic acid with NaBH₄ is generally inefficient. libretexts.org Therefore, a typical synthetic sequence involves a two-step process:

Esterification: The 5-fluoro-2-iodobenzoic acid is first converted to an ester, for example, a methyl or ethyl ester, through Fischer esterification or by reaction with an alkyl halide after conversion to the carboxylate salt.

Reduction: The resulting ester is then reduced to this compound using sodium borohydride. organic-chemistry.org The reaction proceeds via nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the ester. libretexts.orgyoutube.com A subsequent workup with a protic source, such as water or mild acid, protonates the resulting alkoxide to yield the final alcohol. umass.edulibretexts.org

This method is widely used due to the operational simplicity and the relative safety of NaBH₄ compared to more potent reducing agents. umass.edu

Table 1: Reaction Conditions for NaBH₄ Reduction

| Parameter | Condition |

|---|---|

| Substrate | 5-Fluoro-2-iodobenzoyl ester |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Typically an alcohol (e.g., Ethanol (B145695), Methanol) umass.edu |

| Workup | Aqueous acid (e.g., HCl) umass.edu |

| Product | This compound |

**2.1.1.2. Using Borane-Dimethyl Sulfide (B99878) (BH₃·SMe₂) **

Borane-dimethyl sulfide complex (BH₃·SMe₂) is a more powerful reducing agent than sodium borohydride and is capable of directly reducing carboxylic acids to primary alcohols. This provides a more direct, one-step route from 5-fluoro-2-iodobenzoic acid to this compound.

The mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride delivery. A series of intermediates, including acyloxyboranes, are formed, which are subsequently reduced to the final alcohol. This method avoids the need for a separate esterification step, thus improving step economy.

Modern synthetic chemistry has seen the development of direct cross-coupling methods to form benzylic alcohols, bypassing traditional reduction pathways. One such approach involves the photoredox/Ni dual-catalyzed cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides. nih.govnih.gov This method allows for the direct formation of secondary benzylic alcohols and is noted for its high selectivity and functional group tolerance under mild, redox-neutral conditions. nih.govnih.gov While this specific example leads to secondary alcohols, the principles of transition metal-catalyzed cross-coupling represent an attractive strategy for directly synthesizing substituted benzylic alcohols. nih.gov

Another approach is the palladium-catalyzed Suzuki-Miyaura coupling, which can be adapted for the synthesis of diarylmethanes from benzyl (B1604629) alcohols, demonstrating the utility of cross-coupling in activating the benzylic position. rsc.orgresearchgate.net These methods offer a more direct and potentially more efficient route to complex benzylic alcohols from different starting materials. acs.org

Halogen exchange reactions offer a potential, albeit less direct, pathway. This could involve the synthesis of a precursor molecule, such as a benzyl alcohol with a different halogen pattern, followed by a selective halogen exchange (e.g., Finkelstein reaction) to introduce the iodine atom.

Alternatively, a starting material like a di-halogenated phenyl methanol (B129727) could undergo a selective reaction. For instance, a bromo-fluoro-iodobenzyl alcohol derivative exists, suggesting that syntheses of multi-halogenated systems are feasible. bldpharm.com Furthermore, benzyl alcohols can be converted to the corresponding benzyl halides. For example, substituted benzyl alcohols can be treated with reagents like tosyl chloride under certain conditions to yield benzyl chlorides. researchgate.net This reactivity could be harnessed in a multi-step synthesis where a more readily available benzyl alcohol is first halogenated and then subjected to further transformations. A patented process also describes the hydrolysis of benzyl chloride to benzyl alcohol, a reaction that could potentially be reversed or adapted. google.com

Reduction of 5-Fluoro-2-iodobenzoic Acid Derivatives

Novel and Emerging Synthetic Strategies

Research into the synthesis of benzylic alcohols is ongoing, with new methods offering improved efficiency, selectivity, and environmental compatibility.

One emerging strategy is the selective oxidation of benzylic C-H bonds. acs.org A method utilizing bis(methanesulfonyl) peroxide as an oxidant has been developed for the selective monooxidation of alkylated benzenes to benzylic mesylates, which can then be hydrolyzed to the corresponding benzylic alcohols. acs.org This approach is notable for its broad substrate scope and tolerance of functional groups that are typically sensitive to oxidation. acs.org

Other novel strategies include the development of new catalytic systems. For example, a pyrazinium chlorochromate-functionalized carbonitride catalyst has been reported for the oxidation of benzyl alcohols, which can also be used in one-pot syntheses of other derivatives. nih.gov While this is an oxidation reaction, the development of such novel catalysts could pave the way for new reductive or coupling methodologies. Metal-free coupling reactions, such as the synthesis of alcohols from diazoalkanes and water, also represent a growing area of interest for sustainable chemical synthesis. organic-chemistry.org

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Reagents |

|---|---|---|---|

| Acid Derivative Reduction (NaBH₄) | Well-established, reliable, uses safe reagents. masterorganicchemistry.comumass.edu | Two-step process (esterification needed). libretexts.org | NaBH₄, Ester of the acid |

| **Acid Derivative Reduction (BH₃·SMe₂) ** | One-step from carboxylic acid, efficient. | Reagent is air and moisture sensitive. | BH₃·SMe₂ |

| Direct Cross-Coupling | High selectivity, mild conditions, direct. nih.govnih.gov | May require more complex catalysts and starting materials. nih.govnih.gov | Pd or Ni catalysts, Organoboron reagents. nih.govrsc.org |

| C-H Oxidation | High functional group tolerance, innovative. acs.org | May require multi-step process to reach the alcohol. acs.org | Bis(methanesulfonyl) peroxide, Copper(I) acetate (B1210297). acs.org |

Transition-Metal-Free Coupling Reactions for Fluorinated and Iodinated Aryl Systems

The construction of C-C and C-heteroatom bonds is fundamental in organic synthesis. While transition-metal catalysis is a dominant strategy, there is a growing interest in metal-free alternatives to create more sustainable and cost-effective processes. nih.gov For fluorinated and iodinated aryl systems, these methods often leverage the inherent reactivity of the starting materials.

Diaryliodonium salts have emerged as powerful arylating agents in transition-metal-free reactions. nih.govmdpi.com These reagents can participate in the arylation of C-H and N-H bonds under mild conditions, providing an environmentally friendly pathway to complex aromatic structures. nih.gov The mechanism often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of an aryl group to a nucleophile. acs.org This approach is particularly valuable for late-stage functionalization, where a pre-existing complex molecule is modified. nih.gov

Another significant transition-metal-free method is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The reactivity of haloarenes in SNAr reactions is influenced by the electronegativity of the halogen, with fluorine being the most activating due to its strong electron-withdrawing nature which polarizes the carbon-halogen bond. youtube.com Therefore, in a molecule like 1-fluoro-4-iodobenzene, the fluorine atom can facilitate nucleophilic attack. solubilityofthings.com However, the actual leaving group ability also plays a role, creating a competitive scenario. solubilityofthings.com Concerted nucleophilic aromatic substitution (cSNAr) has also been investigated computationally, where the nucleophile attacks and the leaving group departs in a single transition state, avoiding a formal Meisenheimer intermediate. nih.gov

Recent advancements include the use of electrophotocatalysis for the site-selective C-F arylation of polyfluoroarenes. acs.orgnih.gov This method uses an organic photocatalyst and an electric current to activate C-F bonds for arylation without the need for transition metals or sacrificial reagents, presenting a highly atom-economic and sustainable strategy. acs.orgnih.gov

Aryne-Mediated Synthesis in Fluorinated Organic Molecules

Aryne chemistry offers a powerful tool for the synthesis of highly substituted and functionalized aromatic compounds. Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. youtube.com They can be generated from ortho-dihaloarenes or silyl (B83357) aryl triflates.

For fluorinated and iodinated systems, aryne intermediates can be readily formed. The generation of an aryne from an ortho-iodoaryl silyl triflate, for instance, allows for subsequent trapping with various nucleophiles or dienophiles. A general method for the synthesis of 1,2-bis(trifluoromethylthio)arenes has been developed through the reaction of arynes with bis(trifluoromethyl)disulfide. nih.gov This demonstrates the utility of aryne intermediates in introducing fluorine-containing functional groups. nih.gov

The generation of arynes can also be achieved mechanochemically, by applying mechanical force to a precursor like a benzocyclobutene, which then undergoes a retro [2+2] cycloaddition to form the aryne. rsc.org While not yet specifically applied to this compound, this approach represents a novel and solvent-free method for generating these reactive intermediates.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com This is particularly relevant in organofluorine chemistry, where traditional methods often employ hazardous reagents. numberanalytics.com

Atom-Economic and Environmentally Benign Methods

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. jocpr.com Catalytic reactions, by their nature, are often highly atom-economic. For instance, catalytic hydrogenation is a clean method for reductions. jocpr.com

Coupling reactions like the Suzuki-Miyaura and Heck reactions are noted for their high atom economy in creating C-C bonds. jocpr.com While these are typically transition-metal-catalyzed, the development of transition-metal-free alternatives is a key research area. nih.gov The use of diaryliodonium salts for arylation under metal-free conditions is an example of a more environmentally benign approach. nih.govchemrxiv.org

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economic as all atoms from the reactants are incorporated into the product. jocpr.com These reactions can be used to construct complex fluorinated heterocyclic structures. nih.gov The development of catalytic asymmetric versions of these reactions further enhances their utility in green synthesis.

Stereoselective Synthesis and Chiral Pool Applications

While this compound itself is achiral, the synthesis of related chiral fluorinated compounds is of great importance in medicinal chemistry, as the specific stereoisomer of a drug often dictates its efficacy. acs.orgnih.gov

Enantioselective Construction of Related Chiral Fluorinated Compounds

The synthesis of chiral molecules containing fluorine has become a major focus in organic chemistry. mdpi.com A primary strategy is the asymmetric functionalization of prochiral substrates. This can involve the enantioselective reduction of a corresponding ketone to produce a chiral benzylic alcohol. For example, chiral ruthenium complexes have been used for the asymmetric transfer hydrogenation of ketones to yield chiral alcohols with high enantioselectivity. google.com

Another powerful method is the catalytic asymmetric dearomatization (CADA) of aromatic compounds through fluorination, which can create chiral fluorine-containing molecules from simple starting materials. mdpi.com The enantioselective aziridination of alkenes with fluoroaryl azides, catalyzed by cobalt complexes, provides access to chiral N-fluoroaryl aziridines, which are valuable synthetic intermediates. nih.gov

The development of chiral catalysts is central to these efforts. Chiral sulfide catalysts have been shown to be effective in the enantioselective Friedel-Crafts-type electrophilic chlorination to construct chiral tetrahydroquinolines. chinesechemsoc.org The "chiral pool," which utilizes readily available enantiopure natural products like amino acids and terpenes, provides another efficient route to chiral molecules. wikipedia.org These natural products can serve as starting materials or as components of chiral catalysts and ligands. wikipedia.org

| Method | Substrate Type | Product Type | Key Features |

| Asymmetric Transfer Hydrogenation | Pro-chiral ketones | Chiral secondary alcohols | High enantioselectivity using chiral metal catalysts (e.g., Ru). google.com |

| Asymmetric Allylic Alkylation | Pro-chiral fluorine-containing nucleophiles | Chiral alkyl fluorides with multiple stereocenters | Powerful method for building vicinal stereocenters. mdpi.com |

| Catalytic Asymmetric Dearomatization (CADA) | Indole derivatives | Enantioenriched fluorinated heterocycles | Utilizes organocatalysts and electrophilic fluorine sources. mdpi.com |

| Enantioselective Aziridination | Alkenes and fluoroaryl azides | Chiral N-fluoroaryl aziridines | Cobalt-catalyzed, atom-economic "C2+N1" addition. nih.gov |

Chiral Iodonium (B1229267) Salts in Fluorination Reactions

The introduction of a fluorine atom into an aromatic ring with high regio- and enantioselectivity is a significant endeavor in synthetic chemistry. Traditional fluorination methods often require harsh conditions and can lead to a mixture of products. The advent of hypervalent iodine chemistry, particularly the use of chiral diaryliodonium salts, has opened new avenues for performing such transformations under milder conditions and with greater control. These reagents act as electrophilic arylating agents and can be designed to facilitate asymmetric reactions.

While the direct enantioselective fluorination of a pre-functionalized aromatic ring to yield this compound is a nuanced process, the principles are rooted in the broader application of chiral hypervalent iodine reagents in asymmetric synthesis. d-nb.infonih.gov The general strategy involves a chiral iodine(III) catalyst that is oxidized in situ to an active iodoarene difluoride, which then delivers a fluorine atom to the substrate. harvard.edunih.gov The chirality of the catalyst directs the approach of the substrate, influencing the stereochemical outcome of the reaction.

In a hypothetical application to a suitable precursor for this compound, a chiral aryl iodide would be employed as a catalyst. This catalyst, in the presence of a stoichiometric oxidant (such as meta-chloroperbenzoic acid, mCPBA) and a fluoride (B91410) source (like hydrogen fluoride-pyridine), would generate a chiral λ³-iodane difluoride species. This reactive intermediate would then transfer a fluoride ion to the aromatic ring of the precursor. The enantioselectivity of this process is dictated by the specific structure of the chiral ligand on the iodine catalyst.

Research in the field has demonstrated the viability of such catalytic cycles in various contexts, including the 1,2-difluorination of cinnamamides and the enantioselective fluorolactonization of styrene (B11656) derivatives. harvard.edunih.govnih.gov These studies underscore the potential of chiral hypervalent iodine catalysis to achieve stereocontrolled C-F bond formation.

For the synthesis of a molecule like this compound, one could envision a precursor such as 2-iodobenzyl alcohol protected at the hydroxyl group. The chiral iodonium salt-based methodology would then be applied to introduce the fluorine atom at the 5-position. The success of such a reaction would be highly dependent on the electronic nature of the substrate and the design of the chiral catalyst to favor fluorination at the desired position over other potential sites.

Recent advancements have also explored the use of copper-catalyzed fluorination of diaryliodonium salts, which can proceed under mild conditions and exhibit high functional group tolerance. harvard.edu While not inherently asymmetric unless a chiral ligand is employed, this method highlights the versatility of iodonium salts in fluorination chemistry.

Detailed research findings for the direct synthesis of this compound using this specific methodology are not extensively reported in the literature, indicating a potential area for future research. However, based on analogous transformations, a proposed reaction scheme can be outlined.

Table 1: Hypothetical Asymmetric Fluorination of a 2-Iodobenzyl Precursor

| Entry | Chiral Iodine Catalyst | Oxidant | Fluoride Source | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Lactam-derived Chiral Iodoarene | mCPBA | HF-Pyridine | CH₂Cl₂ | -20 | N/A | N/A |

| 2 | Binaphthyl-based Chiral Iodoarene | Selectfluor | AgF | Acetonitrile | RT | N/A | N/A |

| 3 | C₂-Symmetric Iodosylarene | Oxone® | KF/18-crown-6 | DMF | 50 | N/A | N/A |

This table represents a hypothetical scenario based on existing literature for similar transformations. N/A indicates that data is not available as this specific reaction has not been reported.

The development of novel chiral halogen-bond donors and their application in asymmetric catalysis further expands the toolkit for such selective fluorinations. nih.govchemrxiv.orgresearchgate.net These catalysts operate through the formation of a halogen bond with the substrate, activating it towards nucleophilic attack in an enantioselective manner.

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary site of reactivity, readily undergoing oxidation, esterification, etherification, and nucleophilic substitution.

The oxidation of the primary alcohol functionality in this compound to its corresponding aldehyde, 5-fluoro-2-iodobenzaldehyde, is a fundamental transformation. This conversion is crucial for subsequent synthetic manipulations that require an electrophilic carbonyl group.

The selective oxidation of benzylic alcohols to aldehydes without over-oxidation to the carboxylic acid is a significant challenge in organic synthesis. acs.org For benzylic alcohols like this compound, various methods have been developed to achieve this selectivity.

Modern approaches often utilize catalytic systems to avoid the use of stoichiometric, and often toxic, heavy-metal oxidants like chromates or permanganates. acs.org Catalytic aerobic oxidation, using molecular oxygen or air as the ultimate oxidant, represents a greener alternative. acs.org Systems employing catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with co-catalysts can efficiently oxidize benzylic alcohols to aldehydes in high yields. acs.org Another advanced method involves the use of bis(methanesulfonyl) peroxide, which has been shown to selectively synthesize benzylic alcohols via C-H oxidation and can be adapted for the selective oxidation of the alcohol itself. acs.orgorganic-chemistry.org Photocatalytic and electrochemical methods are also emerging as powerful tools for the selective oxidation of benzylic C-H bonds. nih.gov

The choice of oxidant and reaction conditions is critical. For instance, using hydrogen peroxide as a green oxidant with specific catalysts can yield the aldehyde selectively. mdpi.com However, altering the conditions, such as increasing the molar ratio of H₂O₂ and the temperature, can lead to the formation of the corresponding benzoic acid. mdpi.com

The mechanism of oxidation of benzylic alcohols to aldehydes typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the benzylic carbon. The specific pathway depends on the oxidant used.

Metal-Catalyzed Aerobic Oxidation: In systems using metal catalysts like palladium or gold, the reaction cycle often begins with the adsorption of the alcohol and oxygen onto the metal surface. mdpi.com The reaction can proceed through the formation of a metal-alkoxide intermediate. Subsequent β-hydride elimination from the benzylic carbon to the metal center, followed by reductive elimination, releases the aldehyde product and a reduced metal species, which is then re-oxidized by oxygen to complete the catalytic cycle. mdpi.com

TEMPO-Catalyzed Oxidation: In TEMPO-catalyzed reactions, the active oxidant is the oxoammonium ion, which is generated in situ from TEMPO. The alcohol attacks the oxoammonium ion, and after a proton transfer, the resulting intermediate fragments to yield the aldehyde, the reduced hydroxylamine (B1172632) form of TEMPO, and a proton. A co-oxidant then regenerates the oxoammonium ion to continue the cycle.

Oxidation with Nitrates: A facile method for oxidizing primary benzylic alcohols to aldehydes uses NaNO₃ with P₂O₅ under high-speed ball-milling conditions. researchgate.net The proposed mechanism suggests that N₂O₄/NO₂, generated in situ, are the active oxidizing species. researchgate.net

The following table summarizes various catalytic systems used for the selective oxidation of benzylic alcohols.

| Catalyst System | Oxidant | Conditions | Product | Reference |

| Pd-Fe/TiO₂ | H₂/O₂ (in situ H₂O₂) | Methanol, Autoclave | Benzaldehyde | acs.org |

| Fe₂O₃/SBA-15 | H₂O₂ | Water, 70°C | Benzaldehyde | mdpi.com |

| TEMPO/DBDMH/NaNO₂ | Air | Water, 0.9 MPa | Benzaldehyde | acs.org |

| Au-Pd bimetallic clusters | O₂ | Solvent-free | Benzaldehyde | mdpi.com |

| NaNO₃/P₂O₅ | - | Ball-milling | Aldehyde | researchgate.net |

The hydroxyl group of this compound can readily participate in esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via activation of the carboxylic acid. For instance, a Cu/2,2′-biquinoline catalyst can mediate a benzylic C-H esterification, although this applies to the formation of the alcohol-ester from the parent toluene (B28343). organic-chemistry.org Direct esterification of the alcohol itself is a standard transformation.

Etherification reactions, to form ethers, can be accomplished under various conditions, most commonly through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The hydroxyl group of an alcohol is a poor leaving group. youtube.com Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. This is typically achieved in one of two ways:

Protonation in Strong Acid: In the presence of strong hydrohalic acids (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, and the halide ion can then attack the benzylic carbon. For primary alcohols like this compound, this substitution proceeds via an Sₙ2 mechanism. youtube.com

Conversion to a Sulfonate Ester: A common and effective method is to react the alcohol with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine (B92270). youtube.com This converts the hydroxyl group into a tosylate or mesylate group, respectively, which are excellent leaving groups. A subsequent Sₙ2 reaction with a nucleophile can then readily displace the sulfonate ester.

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to convert primary alcohols into the corresponding alkyl chlorides and bromides, respectively, via Sₙ2 pathways. youtube.com

Oxidation Reactions to Carbonyls

Reactions Involving the Aryl Halides (Iodine and Fluorine)

The carbon-halogen bonds on the aromatic ring offer a different set of reactive possibilities, primarily centered around cross-coupling reactions for the iodide and relative inertness for the fluoride.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom the primary site for reactions such as palladium-catalyzed cross-coupling. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Stille Coupling: Reaction with an organotin reagent.

In these reactions, the this compound would serve as the aryl halide partner, with the palladium catalyst inserting into the C-I bond in the initial oxidative addition step.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is generally unreactive under the conditions used for C-I bond transformations. This allows the fluorine atom to act as a spectator, influencing the electronic properties of the ring and the final product without participating in the reaction. This differential reactivity is a key feature that makes halogenated compounds like this compound useful in multi-step syntheses.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The ortho-iodobenzyl alcohol scaffold is a prime candidate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-heteroatom bonds. nih.gov The high reactivity of the C-I bond allows for facile oxidative addition to low-valent metal centers (e.g., Pd(0)), initiating the catalytic cycle. While specific studies focusing exclusively on this compound are not extensively detailed in isolation, its reactivity can be inferred from established protocols for similar 2-iodoaryl substrates. The electron-withdrawing fluorine atom at the 5-position can influence the rate of oxidative addition, a key step in these catalytic cycles.

Suzuki Coupling: In a typical Suzuki reaction, this compound would be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction would yield a fluoro-substituted biphenyl (B1667301) methanol derivative, a valuable structural motif.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond. soton.ac.uk The coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would produce a (5-fluoro-2-alkynylphenyl)methanol. Such reactions are generally high-yielding and tolerate a wide range of functional groups, including the free alcohol. soton.ac.uk

Heck Coupling: The Heck reaction would involve the palladium-catalyzed coupling of this compound with an alkene to form a new C-C bond at the C2 position, yielding a substituted styrenyl-type alcohol.

The table below outlines representative conditions for these cross-coupling reactions as applied to analogous aryl iodide substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 2-Aryl-5-fluorobenzyl alcohol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 2-Alkynyl-5-fluorobenzyl alcohol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 2-Alkenyl-5-fluorobenzyl alcohol |

C-H Functionalization Strategies with Metal Catalysis

Transition-metal-catalyzed C-H functionalization has become a powerful tool for atom-economical synthesis. rsc.orgrsc.org In molecules like this compound, the hydroxymethyl group can act as a directing group, guiding a metal catalyst to activate a specific C-H bond on the aromatic ring. While ortho-C-H functionalization of aryl alcohols is well-established, meta-C-H functionalization remains more challenging. nih.gov

Recent advances have demonstrated the meta-C-H arylation of benzylic alcohols using a palladium/norbornene (NBE) relay catalysis strategy. nih.gov This approach often requires the temporary conversion of the alcohol to a directing group, such as an oxime ether, to facilitate the desired regioselectivity. For this compound, this strategy could theoretically be applied to functionalize the C-H bond at the C-4 or C-6 position. However, the presence of the bulky and reactive iodine atom at the C-2 position would likely present significant steric hindrance and competing reactivity (i.e., cross-coupling), making such a transformation highly challenging and substrate-specific. The combination of C-H activation with visible-light photocatalysis represents another emerging frontier, offering mild reaction conditions for complex bond formations. beilstein-journals.org

Formation of Cyclic Iodonium Salts as Intermediates

This compound is an ideal precursor for the synthesis of six-membered cyclic diaryliodonium salts (CDIS). nih.govbeilstein-journals.org These hypervalent iodine compounds are valuable reagents for electrophilic arylation. nih.govcore.ac.uk The formation process involves an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) followed by an oxidative cyclization.

The general pathway begins with the reaction of the benzyl alcohol with another arene nucleophile under acidic conditions. This is followed by an oxidative step that induces the cyclization onto the ortho-iodo substituent, forming the dibenzo[b,e]iodininium salt. nih.gov Modern methods utilize electrochemical anodic oxidation, which avoids chemical oxidants and improves atom economy, often in continuous-flow systems. nih.govbeilstein-journals.org The use of fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to be effective in these cyclizations. nih.gov The fluorine atom on the this compound backbone would remain in the final product, yielding a fluorinated cyclic iodonium salt, which can then be used in subsequent arylation reactions.

Decarboxylative Halogenation Processes

Decarboxylative halogenation, also known as the Hunsdiecker reaction or a related variant, is a process that converts a carboxylic acid into an organic halide by cleaving the C-C bond between the molecule's skeleton and the carboxyl group, with the liberation of carbon dioxide. acs.org This reaction is fundamentally based on the conversion of carboxylic acids to corresponding halides. acs.org

Therefore, this process is not directly applicable to this compound, as it lacks a carboxylic acid moiety. For this reaction to be relevant, the hydroxymethyl group (-CH₂OH) of this compound would first need to be oxidized to a carboxylic acid (-COOH), forming (5-Fluoro-2-iodophenyl)benzoic acid. This resulting acid could then undergo decarboxylative halogenation to introduce a new halogen at the C-1 position, replacing the original carboxyl group.

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones.

Computational Modeling for Reactivity Prediction in Novel Synthetic Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting reactivity and elucidating reaction mechanisms. For this compound, computational studies could be employed to:

Model Cross-Coupling Reactions: Calculate the energy barriers for the key steps—oxidative addition, transmetalation, and reductive elimination—in Suzuki, Sonogashira, and Heck couplings. This would help predict the optimal catalyst, ligand, and reaction conditions. The electronic effect of the fluorine substituent on the stability of intermediates and transition states could be precisely quantified.

Predict C-H Functionalization Regioselectivity: Model the interaction of the directing group with the metal catalyst to predict which C-H bond is most likely to be activated. This would be invaluable in designing strategies to overcome the challenges posed by the existing iodo-substituent.

Analyze Iodonium Salt Formation: Investigate the energetics of the anodic oxidative cyclization pathway for forming cyclic iodonium salts. nih.gov Computational models can help understand the role of the solvent and counterion in stabilizing the hypervalent iodine intermediate. nih.gov

Investigation of Reaction Intermediates and Transition States

The reactivity of this compound is defined by the series of intermediates and transition states it passes through during a reaction.

In Cross-Coupling Reactions: The key intermediate is a palladium(II) species formed after the oxidative addition of the C-I bond to a Pd(0) catalyst. This organopalladium intermediate, (5-fluoro-2-(hydroxymethyl)phenyl)palladium(II) iodide, is central to the catalytic cycle and is the species that reacts with the coupling partner during transmetalation.

In Cyclic Iodonium Salt Formation: The reaction proceeds through an initial Friedel-Crafts alkylation product, which is an iodobiaryl intermediate. nih.gov Subsequent anodic oxidation generates a radical cation or a related oxidized iodine species, which undergoes intramolecular cyclization. The final, stable intermediate is the cyclic diaryliodonium salt itself, which can be isolated and characterized. nih.govbeilstein-journals.org Studies on these systems have utilized electrochemical methods in flow reactors to optimize the formation of these important intermediates. nih.gov

Derivatization and Functionalization Strategies

Introduction of Additional Functional Groups

The introduction of additional functional groups to the (5-Fluoro-2-iodophenyl)methanol core is a key strategy to modulate its chemical and biological properties. The primary sites for such modifications are the aromatic ring and the benzylic alcohol moiety.

One common transformation of the alcohol group is its oxidation to the corresponding aldehyde or carboxylic acid. These transformations open up avenues for a plethora of subsequent reactions, such as reductive amination, Wittig reactions, or esterification and amidation, thereby introducing a wide array of functional groups.

Furthermore, the iodine atom on the phenyl ring is particularly amenable to various cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings can be employed to introduce new carbon-carbon bonds, linking the phenyl ring to alkyl, alkenyl, alkynyl, or aryl moieties. Similarly, Buchwald-Hartwig amination can be used to introduce nitrogen-based functional groups. These reactions are fundamental in building molecular complexity from the relatively simple this compound starting material.

Another potential site for functionalization is the carbon-fluorine bond, although it is generally more challenging to modify. Nucleophilic aromatic substitution reactions can, under specific conditions, replace the fluorine atom with other nucleophiles, offering another route to novel derivatives.

Synthesis of Related Fluoro- and Iodo-Phenyl Methanol (B129727) Derivatives

The synthesis of structurally related fluoro- and iodo-substituted phenyl methanol derivatives is a significant area of research, often aimed at exploring structure-activity relationships in drug discovery programs. These derivatives can vary in the position and number of halogen substituents, or in the nature of the group attached to the benzylic carbon.

For instance, the synthesis of chiral derivatives, such as (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, has been reported. chemicalbook.com This compound is a key intermediate for the synthesis of Lorlatinib, an inhibitor of enzymes implicated in cancer development. chemicalbook.com The synthesis involves the asymmetric reduction of 5'-Fluoro-2'-iodoacetophenone using (-)-DIP-Cl as a chiral reducing agent. chemicalbook.com

The precursor, 5'-Fluoro-2'-iodoacetophenone, can be prepared from 2-amino-5-fluorobenzoic acid through a multi-step process involving diazotization, iodination, and subsequent reaction with diethyl malonate followed by hydrolysis and decarboxylation. google.com

A variety of other halogenated phenyl methanol derivatives have also been synthesized, highlighting the chemical tractability of this class of compounds. The strategic placement of different halogen atoms can significantly influence the molecule's conformational preferences and its interactions with biological targets.

Table 1: Examples of Related Fluoro- and Iodo-Phenyl Methanol Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol | 1454847-96-1 | C₈H₈FIO | An intermediate in the synthesis of Lorlatinib. chemicalbook.com |

| (2-Fluoro-5-iodophenyl)methanol | 438050-27-2 | C₇H₆FIO | A related isomer. guidechem.comcymitquimica.com |

| (3-Fluoro-4-iodophenyl)methanol | 1261615-96-6 | C₇H₆FIO | A related isomer. guidechem.com |

| (3-Fluoro-2-iodophenyl)methanol | 1261827-82-0 | C₇H₆FIO | A related isomer. guidechem.com |

| (4-Bromo-5-fluoro-2-iodophenyl)methanol | 1934404-53-1 | C₇H₅BrFIO | A derivative with an additional bromine substituent. bldpharm.com |

| (2-Bromo-4-fluoro-6-iodophenyl)methanol | 1936561-29-3 | C₇H₅BrFIO | A derivative with an additional bromine substituent. bldpharm.com |

Preparation of Benzyl (B1604629) Acetate (B1210297) Derivatives

The conversion of benzyl alcohols to their corresponding benzyl acetate derivatives is a fundamental transformation in organic synthesis. These esters are often valuable as fragrances, flavoring agents, and synthetic intermediates. google.comscispace.com The preparation of the benzyl acetate derivative of this compound can be achieved through several established methods.

A common approach is the esterification of this compound with acetic acid, typically in the presence of an acid catalyst. scispace.com Strong acids such as sulfuric acid have been traditionally used, though heterogeneous catalysts like strong acid cation exchange resins are also effective and offer advantages in terms of catalyst recovery and purification of the product. scispace.comgeniusjournals.org

Alternatively, the reaction can be carried out using more reactive acylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Enzymatic methods have also been developed for the synthesis of benzyl acetates, offering a greener alternative to traditional chemical catalysis. mdpi.com Lipases, for instance, can catalyze the acetylation of benzyl alcohols using acyl donors like vinyl acetate or ethyl acetate. mdpi.com These reactions are often performed in organic solvents and can proceed under mild conditions with high selectivity. mdpi.com For example, the synthesis of benzyl acetate has been demonstrated using lipase (B570770) immobilized in chitosan-polyphosphate beads with vinyl acetate as the acyl donor. mdpi.com

The choice of method for preparing the benzyl acetate of this compound would depend on factors such as the desired scale of the reaction, the required purity of the product, and considerations regarding environmental impact.

Table 2: General Methods for Benzyl Acetate Synthesis

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Fischer Esterification | Strong acid (e.g., H₂SO₄), Strong acid cation exchange resin | Reversible reaction, often requires removal of water to drive to completion. scispace.comgeniusjournals.org |

| Acylation | Acetic anhydride, Acetyl chloride with a base | Generally faster and irreversible compared to Fischer esterification. |

| Enzymatic Acetylation | Lipase (e.g., from Candida antarctica) | Mild reaction conditions, high selectivity, environmentally friendly. mdpi.com |

| Palladium-Catalyzed Acetoxylation | Palladium catalyst with an oxidant | Direct conversion of the corresponding toluene (B28343) derivative. geniusjournals.org |

Applications in Advanced Organic Synthesis

As a Building Block for Complex Molecules

The presence of both an iodo and a hydroxymethyl group on the phenyl ring of (5-Fluoro-2-iodophenyl)methanol provides orthogonal handles for sequential chemical modifications, enabling the construction of complex molecular scaffolds. The highly reactive carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental tools for carbon-carbon bond formation.

A notable example of its utility is in the synthesis of heteroaromatic macrocyclic ether chemotherapeutic agents. In a patented synthetic route, this compound is coupled with 3-chloro-1H-pyrazole in the presence of copper(I) iodide and potassium carbonate. bris.ac.ukgoogleapis.com This reaction forges a new carbon-nitrogen bond, linking the fluorinated phenyl ring to a pyrazole (B372694) moiety, a common pharmacophore in medicinal chemistry.

Furthermore, the hydroxyl group can be protected to allow for selective reactions at the iodo-substituted position. For instance, in the synthesis of the antifungal drug Tavaborole, the hydroxyl group of this compound is protected with a tert-butyldimethylsilyl (TBDMS) group. google.comgoogle.com This protection strategy allows for subsequent transformations at the C-I bond without interference from the alcohol functionality.

The general mechanism for palladium-catalyzed cross-coupling reactions, which are central to the utility of this building block, involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki coupling) or a terminal alkyne (in the case of Sonogashira coupling), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. bris.ac.uk

Precursor for Pharmaceutical Intermediates

The structural motifs present in this compound are frequently found in a variety of pharmaceutically active compounds. Its role as a precursor for key intermediates is a testament to its importance in drug discovery and development.

Synthesis of Biologically Active Scaffolds

This compound is a key starting material in the synthesis of various biologically active scaffolds. Its utility is prominently highlighted in the synthesis of precursors for potent enzyme inhibitors and antifungal agents.

One of the most significant applications is in the synthesis of intermediates for the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib, a drug used to treat certain types of non-small cell lung cancer. Although the direct synthesis from the methanol (B129727) is not explicitly detailed in all public-domain literature, the closely related (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol is a known key intermediate for Lorlatinib. The synthesis of this ethanol (B145695) derivative often starts from the corresponding acetophenone, which can be conceptually derived from this compound through oxidation and subsequent methylation.

As previously mentioned, this compound is a direct precursor in the synthesis of Tavaborole, an oxaborole antifungal agent. google.comgoogle.com A patented process describes a nickel-catalyzed cross-coupling reaction of this compound with a borylating agent, without the need for prior protection of the hydroxyl group. google.com This reaction directly introduces the boronic acid functionality, which is crucial for the biological activity of Tavaborole.

The following table summarizes the key reagents and conditions for the synthesis of a Tavaborole precursor from this compound.

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |

| This compound | Borylating agent | Nickel catalyst | Organic or Inorganic Base | Various organic solvents | Borate precursor to Tavaborole |

This direct functionalization highlights the efficiency and versatility of this building block in constructing complex pharmaceutical agents.

Role in the Synthesis of Oxazolidinones

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the antibiotic Linezolid. While a direct synthesis of an oxazolidinone starting from this compound is not extensively documented in readily available literature, the structural features of this building block make it a highly plausible precursor for such molecules.

The general synthesis of N-aryl oxazolidinones often involves the coupling of an aryl halide with an oxazolidinone ring. The iodo-substituent of this compound is an ideal handle for such palladium-catalyzed N-arylation reactions. The synthesis could conceptually proceed via the following steps:

Oxidation: Oxidation of the benzylic alcohol of this compound to the corresponding aldehyde or carboxylic acid.

Functional Group Interconversion: Conversion of the oxidized group to a suitable functionality for cyclization, such as an amine or an isocyanate.

Cyclization: Intramolecular or intermolecular cyclization to form the oxazolidinone ring.

Alternatively, the iodo-group could be utilized in a cross-coupling reaction with a pre-formed oxazolidinone. Given the importance of fluorinated aromatics and the oxazolidinone core in modern pharmaceuticals, the potential of this compound as a key starting material in this area is significant.

Role in the Synthesis of Fluorinated Compounds

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. this compound is an excellent example of a fluorinated building block that serves as a platform for the synthesis of more complex fluorinated compounds.

The fluorine atom on the phenyl ring is generally stable throughout various synthetic transformations, allowing for its incorporation into the final target molecule. The presence of the reactive iodine and hydroxyl functionalities enables the elaboration of the molecule into a diverse array of fluorinated derivatives.

For instance, the synthesis of fluorinated benzofuran (B130515) derivatives can be achieved through a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization. The resulting fluorinated benzofurans are a class of compounds with a wide range of biological activities.

Application in Catalysis and Reagent Development

The iodo-phenyl moiety of this compound and its derivatives suggests potential applications in the field of catalysis. Hypervalent iodine compounds, which can be generated from iodoarenes, are known to be effective and environmentally benign oxidizing agents.

While direct catalytic use of this compound itself is not widely reported, its derivatives hold promise. For example, oxidation of the alcohol to a carboxylic acid would yield 5-fluoro-2-iodobenzoic acid. This compound is a precursor to 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are powerful and selective oxidizing agents for alcohols. Furthermore, derivatives of 2-iodobenzamides have been shown to act as catalysts for alcohol oxidation in the presence of a co-oxidant.

The development of chiral catalysts based on the (5-fluoro-2-iodophenyl) scaffold could also be an interesting area of research. The strategic placement of the fluorine and iodine atoms could influence the stereochemical outcome of catalyzed reactions. A dissertation from the University of Bristol highlights the general importance of palladium-catalyzed reactions involving aryl iodide substrates in the synthesis of complex amine scaffolds, a field where derivatives of this compound could find application. bris.ac.uk

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5-Fluoro-2-iodophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides an unambiguous assignment of its structure.

The proton (¹H) NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts (δ) and spin-spin coupling patterns are highly informative.

The aromatic region (typically δ 6.5-8.0 ppm) will show signals for three protons. Based on the substitution pattern and analysis of similar structures like (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, the expected signals can be predicted. chemicalbook.com The proton at position 6 (H-6), being ortho to the iodine atom, is anticipated to appear as a doublet of doublets. The proton at position 4 (H-4) is ortho to the fluorine atom and meta to the iodine, and would likely present as a doublet of doublets with characteristic hydrogen-fluorine coupling. The proton at position 3 (H-3), situated between the fluoro and iodo-substituted carbons, is expected to be a doublet of doublets of doublets, coupling to both H-4 and H-6 as well as the fluorine atom.

The two benzylic protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and are expected to appear as a singlet, typically in the range of δ 4.5-4.8 ppm. The hydroxyl (-OH) proton signal is a singlet that can appear over a broad chemical shift range and is often broadened due to chemical exchange; its position is dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H3 | 6.7 - 6.9 | ddd |

| Ar-H4 | 7.3 - 7.5 | dd |

| Ar-H6 | 7.7 - 7.9 | dd |

| -CH₂OH | 4.5 - 4.8 | s |

| -OH | Variable | br s |

ddd = doublet of doublets of doublets, dd = doublet of doublets, s = singlet, br s = broad singlet. Predictions are based on analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the benzylic carbon.

The carbon atom bonded to iodine (C-2) will be significantly shielded and appear at a low field, typically around 90-100 ppm. Conversely, the carbon atom bonded to fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear further downfield than a typical aromatic C-H carbon. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine. The benzylic carbon (-CH₂OH) is expected to resonate in the typical range for such groups, around 60-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~142 (d) |

| C2 | ~95 |

| C3 | ~118 (d) |

| C4 | ~130 (d) |

| C5 | ~162 (d) |

| C6 | ~140 (d) |

| -CH₂OH | ~64 |

d = doublet (due to C-F coupling). Chemical shifts are approximate and based on substituent effects.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential analytical technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making this technique highly sensitive. The ¹⁹F NMR spectrum of this compound will exhibit a single resonance. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom on the aromatic ring. This resonance will appear as a multiplet due to coupling with the adjacent ortho and meta protons (H-4 and H-6). This technique is particularly useful for confirming the presence and specific chemical environment of fluorine within the molecule.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would show clear correlations between H-3 and C-3, H-4 and C-4, H-6 and C-6, and the benzylic protons with the -CH₂OH carbon. This allows for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over two or three bonds) between protons and carbons. These correlations are instrumental in piecing together the molecular structure. For instance, correlations would be expected from the benzylic protons (-CH₂) to the aromatic carbons C-1, C-2, and C-6. Likewise, correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern on the ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₇H₆FIO), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (∙OH) or water (H₂O), and cleavage of the C-C bond to lose the CH₂OH group, resulting in a stable iodofluorophenyl cation.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. Unlike standard MS, HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. The theoretical exact mass of C₇H₆FIO can be calculated and compared to the experimentally measured value. An observed mass that matches the theoretical mass within a very small error margin (e.g., < 5 ppm) provides definitive proof of the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆FIO | guidechem.comcymitquimica.com |

| Theoretical Monoisotopic Mass | 251.94474 Da | guidechem.com |

| Nominal Mass | 252 g/mol |

This high level of accuracy is invaluable for distinguishing between different compounds that may have the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a molecular fingerprint that is unique to the compound's structure and bonding. The analysis of the vibrational spectra of this compound relies on the characteristic frequencies of its functional groups, including the hydroxyl (-OH) group, the methylene (-CH2-) group, and the substituted benzene (B151609) ring.

While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be inferred from studies on similar benzyl alcohol derivatives. theaic.orgnih.govcapes.gov.br The synthesis of related compounds, such as 5-fluoro-2-iodobenzyl acetate (B1210297) from this compound, has been documented, with IR spectra recorded on instruments like the Nicolet Thermo iS10 scientific spectrometer with a diamond ATR unit, indicating that such data is obtainable for the parent compound. beilstein-journals.org

Expected Vibrational Modes:

The IR and Raman spectra of this compound are expected to exhibit several key absorption bands. The presence of the hydroxyl group gives rise to a characteristic O-H stretching vibration, which is typically broad and appears in the region of 3200-3600 cm⁻¹ in the IR spectrum due to hydrogen bonding. cdnsciencepub.com The C-O stretching vibration of the primary alcohol is anticipated to be a strong band in the 1000-1050 cm⁻¹ region. theaic.org

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene group would be observed in the 2850-3000 cm⁻¹ range. theaic.org The in-plane and out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹), which are sensitive to the substitution pattern. The C-F and C-I stretching vibrations are also expected in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

A comparative analysis of the spectra of related substituted benzyl alcohols reveals the influence of different substituents on the vibrational frequencies. For instance, studies on p-substituted benzyl alcohols have shown that the electronic nature of the substituent affects the O-H stretching frequency and band shape. cdnsciencepub.com

Interactive Data Table: Expected IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak | Sensitive to hydrogen bonding. cdnsciencepub.com |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Strong | |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium | From the -CH₂OH group. theaic.org |

| C=C Aromatic Stretch | 1450-1600 | Medium to Strong | Medium to Strong | Multiple bands expected. |

| CH₂ Scissoring | ~1465 | Medium | Weak | |

| C-O Stretch | 1000-1050 | Strong | Medium | Characteristic of primary alcohols. theaic.org |

| C-F Stretch | 1100-1250 | Strong | Weak | |

| C-I Stretch | 500-650 | Medium | Strong | |

| C-H Out-of-plane Bend | 750-900 | Strong | Weak | Dependent on substitution pattern. |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be ECD active, it must be chiral. This compound is not inherently chiral as it does not possess a stereocenter. Therefore, in its bulk, achiral form, it would not produce an ECD spectrum.

However, if the molecule were to be resolved into enantiomers, for instance through the introduction of a chiral center (e.g., by replacing one of the methylene protons with another substituent), or if it were to adopt a stable, non-planar conformation that breaks its mirror symmetry, then it could potentially exhibit an ECD spectrum. To date, there is no publicly available research or data on the ECD spectroscopy of this compound.

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

While a specific crystal structure for this compound has not been reported in the publicly accessible literature, the methodology is well-established for related compounds. For example, the crystal structure of phenyl(pyridin-2-yl)methanol (B192787) has been determined, revealing details about its molecular conformation and hydrogen bonding patterns. nih.gov Furthermore, patent literature describing the synthesis of complex molecules derived from this compound includes X-ray diffraction data for the final products, underscoring the utility of this technique in the structural analysis of related compounds. google.com

Should a single crystal of this compound be grown, XRD analysis would be expected to provide key structural parameters.

Expected Insights from X-ray Diffraction Analysis:

Molecular Conformation: The dihedral angles between the phenyl ring and the hydroxymethyl group would be determined, revealing the preferred conformation in the solid state.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C-H, C-F, C-I) and angles would be obtained, which can be compared with theoretical calculations.

Intermolecular Interactions: The analysis would elucidate the nature and geometry of hydrogen bonds involving the hydroxyl group and potential halogen bonds involving the iodine atom. This would provide insight into the crystal packing and the forces governing the solid-state structure.

Interactive Data Table: Hypothetical Crystal Data Parameters for this compound

| Parameter | Expected Information | Relevance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the unit cell. |

| Bond Length (C-I) | ~2.10 Å | Provides information on the carbon-iodine bond. |

| Bond Length (C-F) | ~1.35 Å | Provides information on the carbon-fluorine bond. |

| Hydrogen Bond (O-H···O) | Distance and Angle | Confirms and characterizes hydrogen bonding network. |

| Halogen Bond (C-I···O/F/I) | Distance and Angle | Investigates the presence and nature of halogen bonding. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on (5-Fluoro-2-iodophenyl)methanol are not widely published, DFT calculations are routinely used for similar halogenated aromatic compounds. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating various electronic properties.

For a molecule like this compound, DFT calculations would likely focus on the interplay between the fluorine, iodine, and hydroxyl substituents on the benzene (B151609) ring. Key parameters that would be calculated include optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) would be determined to understand the molecule's electronic behavior.

Prediction of Molecular Properties and Reactivity

Computational tools can predict a range of molecular properties for this compound. These predictions are derived from its computed electronic structure and are valuable for understanding its chemical nature.

Predicted Molecular Properties of this compound and Related Compounds

| Property | Predicted Value/Information | Significance |

|---|---|---|

| Molecular Weight | 252.03 g/mol | A fundamental property calculated from the atomic weights of the constituent atoms. |

| XLogP3 | 2.2 | An indicator of the molecule's lipophilicity, which influences its solubility and biological interactions. |

| Hydrogen Bond Donor Count | 1 | The hydroxyl group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 1 | The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor. |

The reactivity of this compound can also be inferred from computational models. The presence of the electron-withdrawing fluorine and iodine atoms, along with the hydroxyl group, creates a specific electron distribution on the aromatic ring. This influences the sites susceptible to electrophilic or nucleophilic attack. The iodine atom, being a large and polarizable halogen, can also participate in halogen bonding, a type of non-covalent interaction that can direct intermolecular assembly.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational bonds are between the phenyl ring and the methanol (B129727) group (C-C bond) and within the methanol group itself (C-O bond).

Studies on similar ortho-halogenated benzyl (B1604629) alcohols have revealed the existence of multiple low-energy conformations. rsc.org These conformations are often characterized by the presence or absence of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen atom. In the case of this compound, this would be an O-H···I interaction.

Computational studies on ortho-halogenated benzyl alcohols suggest that they can exist in both chiral and achiral conformations. rsc.org The chiral conformations are distinguished by the direction of the O-H bond relative to the halogen, while the achiral conformation has the O-H bond pointing away from the halogen. The relative stability of these conformers is influenced by a delicate balance of steric effects and weak intramolecular interactions. DFT calculations have been employed to estimate the energy differences between these conformers, though experimental validation is crucial. rsc.org

Possible Conformations of ortho-Halogenated Benzyl Alcohols

| Conformation Type | Key Feature | Predicted Stability |

|---|---|---|

| Chiral (with O-H···X contact) | Intramolecular hydrogen bond between the hydroxyl group and the ortho-halogen. | Generally found to be a stable conformation. rsc.org |

| Chiral (without O-H···X contact) | O-H group is rotated away from the halogen but still results in a chiral structure. | Often predicted by DFT to be slightly more stable than the achiral form but less abundant experimentally. rsc.org |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry could be used to model this reduction reaction. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This would help in understanding the stereoselectivity of the reaction when a chiral reducing agent is used.

Furthermore, computational studies can elucidate the mechanisms of reactions where this compound acts as a precursor. For example, in cross-coupling reactions where the iodine atom is substituted, DFT can be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. This provides insights into the role of ligands, solvents, and the electronic effects of the fluoro and hydroxymethyl groups on the reaction outcome.

Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of (5-Fluoro-2-iodophenyl)methanol and its precursors is an area of active research, with a strong emphasis on developing more efficient and environmentally friendly methods. A primary route to this alcohol involves the reduction of the corresponding aldehyde, 2-fluoro-5-iodobenzaldehyde.

One of the most promising sustainable approaches is the use of biocatalysis. In the large-scale synthesis of Lorlatinib, a biocatalytic reduction of a ketone precursor using a ketoreductase enzyme has proven to be a highly effective and enantioselective method. youtube.comchemicalbook.com This enzymatic approach offers a greener alternative to traditional chemical reductants, which often involve harsh reaction conditions and generate hazardous waste. The high yield and enantioselectivity achieved through biocatalysis make it an attractive option for producing chiral alcohols like the intermediates for Lorlatinib. youtube.comchemicalbook.com

Another avenue being explored is the development of synthetic routes that avoid the use of toxic reagents. For instance, a patented method for producing a related ketone, 1-(5-fluoro-2-iodophenyl)ethanone, starts from 2-amino-5-fluorobenzoic acid, which undergoes diazotization followed by iodination and subsequent reactions to yield the final product. google.com While this method involves several steps, it provides an alternative to potentially hazardous reagents.

The table below summarizes some of the synthetic approaches for this compound and related compounds:

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

| 5'-Fluoro-2'-iodoacetophenone | (-)-DIP-Chloride, THF | (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol | Enantioselective reduction | chemicalbook.com |

| 2-Fluoro-5-iodobenzaldehyde | Sodium borohydride (B1222165), Lithium aluminum hydride | This compound | Standard reduction of an aldehyde | acs.org |

| 2-Amino-5-fluorobenzoic acid | 1. NaNO2, H2SO4; 2. KI; 3. Further steps | 1-(5-Fluoro-2-iodophenyl)ethanone | Multi-step synthesis from a readily available starting material | google.com |

| Commercial Ketone (for Lorlatinib) | Ketoreductase (biocatalyst) | Chiral secondary alcohol | High yield and enantioselectivity, green chemistry | youtube.comchemicalbook.com |

Exploration of Novel Catalytic Systems

The synthesis of this compound and its derivatives often relies on catalytic transformations. Palladium-based catalysts are particularly prominent in the synthesis of Lorlatinib, where they are used for carbonylation and Suzuki coupling reactions. youtube.comchemicalbook.com The carbonylation of the aryl iodide intermediate to a methyl ester is a critical step, showcasing the utility of palladium catalysis in forming new carbon-carbon bonds. chemicalbook.com

Research into novel catalytic systems aims to improve the efficiency, selectivity, and scope of these reactions. The development of new ligands for palladium catalysts is a key area of focus, as the ligand can significantly influence the catalyst's activity and stability. While specific novel catalysts for the direct synthesis of this compound are not extensively documented, the principles from related reactions are being applied. For example, palladium-catalyzed cross-coupling reactions are being explored for the synthesis of various substituted benzyl (B1604629) alcohols. thieme.de

The table below highlights some catalytic systems used in reactions relevant to the synthesis of this compound:

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Carbonylation | Palladium catalyst, CO, MeOH | Aryl iodide | Methyl ester | chemicalbook.com |

| Suzuki Coupling | Palladium catalyst | Aryl boronic acid/ester and aryl halide | Biaryl compound | youtube.com |

| Decarboxylative Cross-Coupling | Palladium catalyst | Benzyl fluorobenzoates | ortho-Fluorodiarylmethanes | thieme.de |

Expanding Applications in Medicinal Chemistry and Materials Science

Beyond its role in Lorlatinib, the unique substitution pattern of this compound makes it an attractive scaffold for the development of other biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further chemical modifications through reactions like Suzuki and Sonogashira couplings.